1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine
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Overview
Description
. It is known for its unique structure, which includes a pyrrolidine ring and an azetidine ring connected to a methanone group with a m-tolyl substituent.
Preparation Methods
The synthesis of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions vary depending on the desired outcome, but they generally involve specific solvents, temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which may have different properties and applications.
Scientific Research Applications
1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine and azetidine rings play a crucial role in its binding to target molecules, influencing their activity and function. The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins, leading to various biological outcomes .
Comparison with Similar Compounds
1-[1-(3-Methylbenzoyl)azetidin-3-yl]pyrrolidine can be compared with other similar compounds, such as:
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but have different substituents and properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups and applications. The uniqueness of this compound lies in its specific combination of the pyrrolidine and azetidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-methylphenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-5-4-6-13(9-12)15(18)17-10-14(11-17)16-7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXJHCKYGGODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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